molecular formula C21H20ClN3O5 B2856574 3-Benzyl-5-(1-(3-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate CAS No. 1428347-43-6

3-Benzyl-5-(1-(3-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate

Cat. No.: B2856574
CAS No.: 1428347-43-6
M. Wt: 429.86
InChI Key: RCMSHMCMLVSFKF-UHFFFAOYSA-N
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Description

3-Benzyl-5-(1-(3-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate is a synthetic organic compound belonging to the class of 1,2,4-oxadiazole derivatives. This heterocyclic scaffold is of significant interest in medicinal chemistry and drug discovery due to its well-documented role as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and improve the pharmacokinetic properties of lead compounds . The structure combines a 1,2,4-oxadiazole ring, known for its diverse biological activities , with an azetidine ring and specific benzyl substitutions. The 3-chlorobenzyl moiety, in particular, may influence the compound's electronic properties and its interaction with biological targets, as halogen atoms are common in drug design for modulating lipophilicity and binding affinity. Compounds featuring the 1,2,4-oxadiazole core have demonstrated a wide range of potential pharmacological activities in scientific research, including but not limited to antibacterial, antitumor, anti-inflammatory, and antiviral effects . The mechanism of action for such compounds often involves targeted enzyme inhibition or receptor modulation . For instance, oxadiazole-containing molecules have been studied as inhibitors of enzymes like tyrosine kinases, which play a critical role in cancer cell proliferation . The specific biological profile of this compound would require further investigation in appropriate assay systems. This product is provided as an oxalate salt, a common practice to improve the crystallinity, stability, and solubility of organic bases for research purposes. It is intended for use in non-human research applications, such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of more complex chemical entities. This product is for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-benzyl-5-[1-[(3-chlorophenyl)methyl]azetidin-3-yl]-1,2,4-oxadiazole;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O.C2H2O4/c20-17-8-4-7-15(9-17)11-23-12-16(13-23)19-21-18(22-24-19)10-14-5-2-1-3-6-14;3-1(4)2(5)6/h1-9,16H,10-13H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMSHMCMLVSFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1CC2=CC(=CC=C2)Cl)C3=NC(=NO3)CC4=CC=CC=C4.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with 1,2,4-Oxadiazole Cores

3-(3-Chlorobenzyl)-5-(3-(piperidin-4-yloxy)benzo[b]thiophen-2-yl)-1,2,4-oxadiazole (Compound 9d)
  • Structure : Shares the 1,2,4-oxadiazole core but substitutes position 5 with a benzo[b]thiophene-piperidine system instead of azetidine.
  • Activity: Designed as a high-affinity inhibitor of Plasmodium falciparum and P.
  • Key Difference : The benzo[b]thiophene-piperidine moiety introduces bulkier aromaticity and a different nitrogen-containing ring, likely altering target specificity compared to the azetidine-chlorobenzyl group.
5-(1H-1,2,3-Benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole
  • Structure : Features a benzotriazole substituent at position 5 and a phenyl group at position 3.
  • Activity : Demonstrates analgesic and antipicornaviral effects due to the benzotriazole group’s hydrogen-bonding capacity .
  • Key Difference : The absence of a nitrogen-containing ring (e.g., azetidine) reduces conformational flexibility but enhances planar stacking interactions.
BzODZ-Epyr (3-Benzyl-5-[1-(2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]-1,2,4-oxadiazole)
  • Structure : Substitutes position 5 with a pyrrolidine-linked indole group.
  • Activity: Acts as a synthetic cannabinoid receptor agonist, highlighting the role of indole-pyrrolidine in psychoactive effects .
  • Key Difference: The indole-pyrrolidine system targets cannabinoid receptors, whereas the azetidine-chlorobenzyl group may favor different receptor interactions.

Pharmacological and Physicochemical Properties

Solubility and Stability
  • Main Compound: The oxalate salt improves aqueous solubility compared to free bases. Similar oxadiazole salts (e.g., hydrochlorides) are noted for enhanced bioavailability .
  • Analogues : Compounds like 9d (free base) and benzotriazole derivatives may require formulation adjustments for solubility.

Stability and Reactivity

  • Main Compound : The oxalate counterion may stabilize the compound against hydrolysis, unlike acetylated derivatives prone to nucleophilic attack .
  • Analogues : Benzotriazole-linked oxadiazoles exhibit weak intermolecular hydrogen bonds, influencing crystal packing and stability .

Q & A

Basic Research Questions

Q. What are the key synthetic steps for preparing 3-benzyl-5-(1-(3-chlorobenzyl)azetidin-3-yl)-1,2,4-oxadiazole oxalate, and what methodological considerations are critical at each stage?

  • Answer : The synthesis involves four primary steps:

Azetidinyl ring formation : Cyclization of precursors under basic conditions (e.g., K₂CO₃ in DMF) to form the strained azetidine ring .

Substituent introduction : Nucleophilic substitution to attach benzyl and 3-chlorobenzyl groups, requiring anhydrous solvents and controlled temperatures (e.g., 60°C for 8 hours) .

Oxadiazole ring cyclization : Using carboxylic acid derivatives and hydrazides with dehydrating agents (e.g., POCl₃) under reflux .

Oxalate salt formation : Reaction with oxalic acid in polar solvents (e.g., ethanol) to improve solubility .

  • Key considerations : Purity monitoring via TLC, solvent selection to minimize side reactions, and stoichiometric control to avoid byproducts.

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

  • Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and azetidine/oxadiazole ring integrity .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation .
  • Infrared Spectroscopy (IR) : Detection of functional groups (e.g., C=N in oxadiazole at ~1600 cm⁻¹) .
  • Elemental Analysis : Confirmation of C, H, N, and Cl content .

Q. What preliminary biological assays are recommended to screen its pharmacological potential?

  • Answer :

  • Anticancer : Cytotoxicity assays (MTT) on cancer cell lines (e.g., glioblastoma LN229), with IC₅₀ determination .
  • Antimicrobial : Broth microdilution assays against gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Anti-inflammatory : ELISA-based inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage models .

Advanced Research Questions

Q. How can researchers optimize the yield of the azetidinyl ring formation step, and what variables most significantly impact reaction efficiency?

  • Answer :

  • Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts to reduce activation energy .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may require inert atmospheres to prevent hydrolysis .
  • Temperature control : Lower temperatures (0–25°C) minimize ring-opening side reactions .
  • Yield improvement : Reported yields range from 55% to 78%; optimizing stoichiometry and reaction time can push toward 85% .

Q. What mechanistic insights explain contradictory bioactivity data across studies (e.g., variable IC₅₀ values in anticancer assays)?

  • Answer : Discrepancies may arise from:

  • Cell line variability : Genetic differences in drug metabolism (e.g., LN229 vs. MCF-7) .
  • Assay conditions : Serum concentration, incubation time, and solvent choice (DMSO vs. PBS) alter compound stability .
  • Epigenetic factors : Hypoxia or pH gradients in 3D tumor spheroids vs. monolayer cultures .
    • Resolution : Standardize protocols (e.g., CLSI guidelines) and use orthogonal assays (e.g., apoptosis markers like caspase-3) .

Q. How does the 3-chlorobenzyl substituent influence binding affinity compared to analogs (e.g., 4-fluorobenzyl derivatives)?

  • Answer :

  • Electron-withdrawing effects : The Cl atom enhances electrophilicity, improving interactions with target enzymes (e.g., enoyl-ACP reductase in bacteria) .
  • Steric hindrance : Bulkier 3-chlorobenzyl vs. 4-fluorobenzyl may reduce binding to shallow pockets but improve selectivity .
  • Comparative data : 3-Chloro analogs show 15–20% higher antimicrobial activity but lower solubility than fluoro derivatives .

Q. What strategies can resolve solubility challenges during in vivo studies, given the compound’s oxalate salt form?

  • Answer :

  • Co-solvent systems : Use cyclodextrins or PEG-400 to enhance aqueous solubility .
  • Prodrug design : Esterification of the oxadiazole ring to improve lipophilicity and bioavailability .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles for sustained release .

Methodological Resources

Q. How can researchers validate the stability of the oxadiazole ring under physiological conditions?

  • Answer :

  • Hydrolysis studies : Incubate in simulated gastric fluid (pH 1.2) and phosphate buffer (pH 7.4) at 37°C, monitoring degradation via HPLC .
  • Radiolabeling : Track metabolic fate using ¹⁴C-labeled compounds in animal models .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR) of this compound?

  • Answer :

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase) .
  • QSAR models : Use descriptors like logP, polar surface area, and H-bond donors to correlate with bioactivity .

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